(S)-(+)-3-Methyl-2-butanol

Description

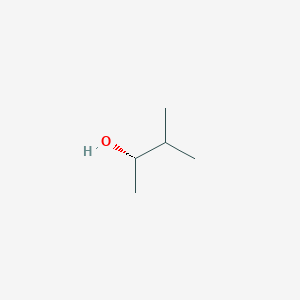

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMTQWGSQIYOW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-66-4 | |

| Record name | (+)-3-Methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-3-Methyl-2-butanol physical properties

An In-depth Technical Guide on the Core Physical Properties of (S)-(+)-3-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure target molecules. A thorough understanding of its physical properties is paramount for its effective use in research and manufacturing. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and visualizations to illustrate the workflow for property analysis and the fundamental principles of its chirality.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These data are essential for the proper handling, storage, and application of this compound in a laboratory or industrial setting.

| Property | Value | Unit | Conditions |

| Molecular Formula | C₅H₁₂O | - | - |

| Molecular Weight | 88.15 | g/mol | - |

| Boiling Point | 111-114 | °C | at 760 mmHg |

| Melting Point | approximately -117 (estimate) | °C | - |

| Density | 0.810 - 0.818 | g/cm³ | at 20-25 °C |

| Refractive Index (n_D) | 1.4080 - 1.4110 | - | at 20 °C |

| Specific Rotation ([α]_D) | Dextrorotatory (+) | ° | at 20-25 °C |

| Flash Point | 26 - 34 | °C | closed cup |

| Solubility | Soluble in alcohol; Insoluble in water. | - | - |

Note on Specific Rotation: The "(+)" designation indicates that (S)-3-Methyl-2-butanol is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right. While this qualitative property is well-established, a precise, experimentally determined numerical value for the specific rotation was not consistently found across the surveyed scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

-

Apparatus: Thiele tube or a similar oil bath, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube.

-

Attach the test tube to the thermometer and immerse the assembly in the Thiele tube's oil bath.

-

Heat the side arm of the Thiele tube gently to ensure even heating.

-

Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is at its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Density Determination

The density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (specific gravity bottle) of a precisely known volume, an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Measure the mass of the clean, dry pycnometer.

-

Fill the pycnometer with this compound and bring it to a constant temperature in the water bath.

-

Adjust the liquid volume to the pycnometer's calibration mark.

-

Measure the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index Determination

The refractive index is a measure of how light bends as it passes through the substance.

-

Apparatus: An Abbe refractometer equipped with a sodium D-line light source and a connection to a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prisms are clean and at the desired temperature (e.g., 20 °C).

-

Apply a few drops of this compound to the surface of the lower prism and close the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Specific Rotation Determination (Polarimetry)

This is the most critical measurement for characterizing a chiral compound.

-

Apparatus: A polarimeter with a sodium D-line light source and a polarimeter cell of a known path length (typically 1 decimeter).

-

Procedure:

-

Prepare a solution of this compound of a known concentration (c) in a suitable achiral solvent (e.g., ethanol).

-

Calibrate the polarimeter with the pure solvent (the blank).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed angle of rotation (α). A clockwise rotation is recorded as a positive value.

-

Calculate the specific rotation using the formula: [α]_D^T = α / (l × c) , where 'l' is the path length in decimeters.

-

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the fundamental concepts of chirality related to this compound.

Caption: A general workflow for the experimental determination of the physical properties of this compound.

Caption: The logical relationship illustrating how the chiral nature of this compound leads to its observable optical activity.

(S)-(+)-3-Methyl-2-butanol chemical structure and chirality

An In-depth Technical Guide on (S)-(+)-3-Methyl-2-butanol: Chemical Structure and Chirality

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in organic synthesis.[1] Its specific stereochemistry makes it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] This guide provides a detailed overview of its chemical structure, chirality, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Identification

This compound, also known by its IUPAC name 3-methylbutan-2-ol, is a five-carbon alcohol.[2][3][4] The structure features a hydroxyl group on the second carbon and a methyl branch on the third carbon.[5]

-

Synonyms: (S)-sec-isoamyl alcohol, (S)-methyl isopropyl carbinol[6]

-

Molecular Formula: C₅H₁₂O[7]

-

Molecular Weight: 88.15 g/mol [7]

-

CAS Number: 1517-66-4[4]

Chirality and Stereochemistry

The presence of a stereocenter at the second carbon atom (C2) imparts chirality to the 3-methyl-2-butanol molecule.[1] This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and an isopropyl group. Consequently, 3-methyl-2-butanol exists as a pair of enantiomers: this compound and (R)-(-)-3-Methyl-2-butanol.[1] These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties like boiling point and density, but differ in their optical activity.[1]

The (S) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral center are ranked by atomic number. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. There is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-); it must be determined experimentally.[8]

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O | [7] |

| Molecular Weight | 88.15 g/mol | [7] |

| Appearance | Colorless clear liquid | [6] |

| Melting Point | -51.44°C (estimate) | [9] |

| Boiling Point | 111-114°C | [6][9] |

| Density | 0.81 g/cm³ | [9] |

| Refractive Index | 1.4090 | [9] |

| Flash Point | 26°C (78.8°F) | [9] |

| Specific Rotation ([α]D) | +4.8° (neat) | |

| Solubility | Soluble in alcohol. Insoluble in water. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-methyl-2-butanol are crucial for its application in research and development.

Synthesis of 3-Methyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of racemic 3-methyl-2-butanol from 2-bromopropane and acetaldehyde.[10]

Materials:

-

Magnesium turnings (146g)

-

Dry ether (800ml total)

-

2-Bromopropane (600g)

-

Acetaldehyde (200g)

-

Crushed ice (2 kg)

-

15% Sulfuric acid

Procedure:

-

A solution of 600g of 2-bromopropane in 300ml of ether is added dropwise to a mixture of 146g of magnesium in 250ml of ether to form the Grignard reagent (isopropyl magnesium bromide).[10]

-

The reaction mixture is cooled to -5°C.[10]

-

A solution of 200g of acetaldehyde in 250ml of ether is added slowly to the cooled Grignard reagent.[10]

-

The resulting magnesium salt complex is decomposed by pouring the reaction mixture into 2 kg of crushed ice.[10]

-

Excess magnesium is removed by decantation.[10]

-

The alkaline magnesium halide is dissolved with 15% sulfuric acid.[10]

-

The ether layer is separated, and the product is purified by fractional distillation, collecting the fraction at 110-111.5°C.[10]

Caption: Workflow for the synthesis of 3-Methyl-2-butanol.

Asymmetric Synthesis from 3-Methyl-2-butanone

Enantiomerically pure this compound can be synthesized via the asymmetric reduction of 3-methyl-2-butanone.[11][12]

General Procedure:

-

In a Schlenk tube under an inert atmosphere, the ketone (3-methyl-2-butanone, 8.5 mmol), a chiral ruthenium(II) catalyst (0.00425 mmol), and sodium hydroxide (3.4 mmol) are combined in 10 mL of 2-propanol.[12]

-

The tube is fitted with a reflux condenser and heated to 82°C.[12]

-

The reaction progress is monitored by gas chromatography (GC) by analyzing aliquots passed through a silica pad.[12]

-

The identity of the alcohol product is confirmed by comparison with a commercially available pure sample.[12]

Determination of Specific Rotation

The optical activity of a chiral compound is quantified by measuring its specific rotation.[13]

Procedure:

-

Prepare a solution of the sample at a known concentration (c), typically in g/mL.[8][13]

-

Use a polarimeter with a cell of a known path length (l), typically 1 decimeter (dm).[8][13]

-

Pass plane-polarized light, usually from a sodium D-line source (589 nm), through the sample.[13]

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l)[8]

-

The measurement is typically performed at a standard temperature, such as 25°C.[13]

Applications in Research and Industry

This compound is a versatile intermediate in various sectors:

-

Pharmaceuticals: Its chiral nature is highly valuable for the stereoselective synthesis of active pharmaceutical ingredients (APIs).[5]

-

Agrochemicals: It is used in the production of certain pesticides and herbicides.[5]

-

Flavors and Fragrances: Esters derived from this alcohol can impart fruity notes to formulations.[5]

Conclusion

This compound is a fundamentally important chiral building block in modern organic chemistry. A thorough understanding of its structure, properties, and reaction protocols is essential for its effective use in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. The methodologies presented provide a solid foundation for researchers and professionals working with this versatile molecule.

References

- 1. This compound | 1517-66-4 | Benchchem [benchchem.com]

- 2. Showing Compound 3-Methyl-2-butanol (FDB011931) - FooDB [foodb.ca]

- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. (S)-3-methyl-2-butanol, 1517-66-4 [thegoodscentscompany.com]

- 7. (S)-3-methyl-2-butanol [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound CAS#: 1517-66-4 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 3-METHYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Profile of (S)-(+)-3-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral alcohol (S)-(+)-3-Methyl-2-butanol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.56 | Quintet | H-2 (CH-OH) |

| ~1.77 | Octet | H-3 (CH) |

| ~1.18 | Doublet | C-1 Methyl (CH₃) |

| ~0.93 & ~0.96 | Doublet | C-4 Methyls (2xCH₃) |

| ~1.5 (variable) | Broad Singlet | OH |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~72.7 | C-2 (CH-OH) |

| ~35.1 | C-3 (CH) |

| ~20.0 | C-1 (CH₃) |

| ~18.2 | C-4 (CH₃) |

| ~17.9 | C-4' (CH₃) |

Solvent: CDCl₃. Data sourced from publicly available spectra.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (Hydrogen-bonded) |

| ~2870-2960 | Strong | C-H stretch (sp³ hybridized) |

| ~1370-1390 | Medium | C-H bend (gem-dimethyl) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Sample preparation: Neat liquid film.[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 70 | Low | [M - H₂O]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 45 | High (Base Peak) | [CH₃CHOH]⁺ (α-cleavage) |

| 43 | High | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Ionization method: Electron Ionization (EI) at 70 eV.[1][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert several times to ensure a homogenous solution.

-

-

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Processing: Fourier transform the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

-

Processing: Fourier transform the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum is acquired "neat" (undiluted).

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

-

-

FTIR-ATR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Background: Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal to completely cover the sampling area.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dilute a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.

-

-

GC-MS Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 35-350.

-

Scan Speed: 2 scans/second.

-

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

(S)-(+)-3-Methyl-2-butanol CAS number and synonyms

An In-depth Technical Guide to (S)-(+)-3-Methyl-2-butanol

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide focuses on the chiral molecule this compound, providing essential identification information.

Chemical Identity

This compound is a chiral secondary alcohol. The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right.[1]

Below is a summary of its key identifiers, including its specific CAS number and various synonyms found in scientific literature.

| Identifier Type | Value |

| CAS Number | 1517-66-4[1][2][3] |

| IUPAC Name | (2S)-3-methylbutan-2-ol[1] |

| Synonyms | (S)-(+)-sec-Isoamyl alcohol[1] |

| (S)-(+)-Methylisopropylcarbinol[1] | |

| (S)-(+)-1,2-Dimethylpropanol[1] |

It is important to distinguish the specific (S)-(+) stereoisomer from the racemic mixture or the achiral form, 3-Methyl-2-butanol, which has a different CAS number (598-75-4).[2][4][5]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the compound and its various identifiers.

References

The Biological Activity of (S)-(+)-3-Methyl-2-butanol: An In-depth Technical Guide

Abstract

(S)-(+)-3-Methyl-2-butanol is a chiral secondary alcohol with a presence in the biosphere as a plant metabolite and a volatile organic compound (VOC). While extensive data on its specific biological activities and mechanisms of action remain limited in publicly available scientific literature, its structural characteristics suggest potential roles in antimicrobial activity, immunomodulation, and neurological processes. This technical guide provides a comprehensive overview of the known chemical properties of this compound and explores its potential biological activities by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and proposing experimental avenues to further elucidate the biological significance of this molecule.

Introduction

This compound, a secondary alcohol, is the (S)-enantiomer of 3-methyl-2-butanol.[1] It is recognized as a plant metabolite and is classified as a volatile organic compound (VOC), contributing to the complex chemical signaling in ecosystems.[2][3][4][5] While its use as a flavoring agent is established, its direct biological effects at the cellular and molecular level are not well-documented. This guide aims to synthesize the available information and provide a framework for future research into the biological activity of this specific chiral molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

| Property | Value | Reference |

| Molecular Formula | C5H12O | [1] |

| Molecular Weight | 88.15 g/mol | [1] |

| CAS Number | 1517-66-4 | [1] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 111.5 °C | |

| Solubility | Soluble in water and organic solvents | |

| Chirality | (S)-enantiomer, dextrorotatory (+) |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the activities of structurally similar chiral secondary alcohols and volatile organic compounds, several potential areas of biological relevance can be postulated.

Antimicrobial and Antifungal Activity

Chiral secondary alcohols have demonstrated antimicrobial properties, with the biological activity often being enantiomer-dependent.[7][8] Volatile organic compounds, including alcohols, are known to exhibit antifungal activity by disrupting cell membrane integrity and inhibiting mycelial growth and spore germination.[9][10][11][12]

Potential Mechanism of Action: The lipophilic nature of this compound may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased membrane fluidity, disruption of membrane potential, and ultimately cell lysis.

Immunomodulatory and Anti-inflammatory Effects

A structurally related compound, 3,3-dimethyl-1-butanol, has been shown to possess immunomodulatory properties, reducing the severity of collagen-induced arthritis in a mouse model. This suggests that this compound could potentially exert anti-inflammatory effects.

Potential Signaling Pathways: The anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway or the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Neurological Effects via GABA-A Receptor Modulation

Many small alcohols are known to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction is often dependent on the specific subunit composition of the receptor. The structural similarity of this compound to other known GABA-A receptor modulators suggests a potential for neuroactivity.

Potential Mechanism of Action: this compound may act as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This would lead to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neurotransmission.

Experimental Protocols

To rigorously investigate the potential biological activities of this compound, standardized experimental protocols are necessary. The following sections outline general methodologies that can be adapted for this purpose.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Grow microbial strains in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC/MFC Determination: Subculture aliquots from wells showing no growth onto appropriate agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[13][14][15]

In Vitro Anti-inflammatory Assay

Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory cytokines in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-stimulated Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Seed the cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a defined period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound and determine the IC50 value.

GABA-A Receptor Binding Assay

Objective: To determine if this compound can displace a known radioligand from the GABA-A receptor, indicating a binding interaction.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue through a series of homogenization and centrifugation steps.[16][17]

-

Binding Reaction: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and increasing concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.[16][17]

Quantitative Data (Hypothetical)

As no specific quantitative data for the biological activity of this compound is currently available, the following tables are presented as templates for reporting future experimental findings.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

Table 2: Anti-inflammatory Activity of this compound

| Cytokine | Cell Line | IC50 (µM) |

| TNF-α | RAW 264.7 | Data not available |

| IL-6 | RAW 264.7 | Data not available |

Table 3: GABA-A Receptor Binding Affinity of this compound

| Radioligand | Receptor Subtype | IC50 (µM) |

| [3H]muscimol | α1β2γ2 | Data not available |

Conclusion and Future Directions

This compound is a chiral molecule with potential biological activities that are yet to be thoroughly investigated. Based on its structural similarity to other bioactive compounds, it is plausible that this secondary alcohol possesses antimicrobial, anti-inflammatory, and neuroactive properties. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore these potential activities. Future research should focus on:

-

Enantioselective Activity: Directly comparing the biological effects of the (S)-(+) and (R)-(-) enantiomers to determine if the activity is stereospecific.

-

In Vivo Studies: Progressing to animal models to assess the efficacy and safety of this compound in more complex biological systems.

-

Mechanism of Action Studies: Utilizing molecular biology and biochemical techniques to elucidate the precise signaling pathways and molecular targets of this compound.

-

Volatile Organic Compound Signaling: Investigating its role as a signaling molecule in intercellular communication, particularly in the context of the tumor microenvironment and immune cell interactions.

The elucidation of the biological activity of this compound could open new avenues for the development of novel therapeutic agents and provide deeper insights into the chemical ecology of volatile organic compounds.

References

- 1. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]

- 2. Volatile Compounds Are Involved in Cellular Crosstalk and Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Review of cancer cell volatile organic compounds: their metabolism and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Effects of Volatile Organic Compounds Produced by Rahnella aquatilis JZ-GX1 Against Colletotrichum gloeosporioides in Liriodendron chinense × tulipifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial volatile organic compounds: Antifungal mechanisms, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]

- 13. litfl.com [litfl.com]

- 14. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (S)-(+)-3-Methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Methyl-2-butanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plants, fruits, and fermented products. This technical guide provides an in-depth overview of its natural sources, biosynthetic pathways, and methods for its extraction, isolation, and chiral analysis. Quantitative data on its prevalence is summarized, and detailed experimental protocols are provided to facilitate further research and application in fields such as flavor chemistry, biotechnology, and drug development.

Introduction

This compound, also known as active amyl alcohol, is one of the two enantiomers of 3-methyl-2-butanol. Its presence and concentration in natural products can significantly influence their aroma and flavor profiles.[1] Furthermore, as a chiral molecule, the specific biological activities of its enantiomers are of great interest in pharmacology and drug development. This guide aims to consolidate the current knowledge on the natural occurrence of the (S)-(+) enantiomer, providing a valuable resource for professionals in related scientific disciplines.

Natural Occurrence

This compound has been identified in a range of natural sources, primarily in fruits and fermented beverages.

In Plants and Fruits

3-Methyl-2-butanol is a known plant metabolite.[2][3] It has been reported in grapes, specifically in the varieties Vitis rotundifolia and Vitis vinifera.[2] While many studies quantify the total 3-methyl-2-butanol content, the specific concentration of the (S)-(+) enantiomer is less commonly reported. The compound contributes to the complex aroma profile of many fruits.

In Fermented Foods and Beverages

The most significant natural sources of 3-methyl-2-butanol are fermented products, where it is a major component of fusel oil.[4][5][6] It is a metabolite produced by yeast, particularly Saccharomyces cerevisiae, during fermentation.[2] Consequently, it is found in numerous alcoholic beverages, including:

-

Wine: Higher alcohols, including 3-methyl-2-butanol, are formed by yeast during alcoholic fermentation and are fundamental components of wine and brandy aroma.[7] Their concentration is influenced by factors such as yeast strain, fermentation temperature, and must composition.[1][7]

-

Beer: As a product of yeast metabolism, 3-methyl-2-butanol is a common volatile compound found in various styles of beer.[8][9]

Biosynthesis

The primary route for the biosynthesis of 3-methyl-2-butanol in microorganisms is the Ehrlich pathway, which involves the catabolism of amino acids.[8][9][10][11] In plants, the precursors for this pathway are derived from the branched-chain amino acid biosynthetic pathway.[2][8][10]

Biosynthesis in Microorganisms (Ehrlich Pathway)

The Ehrlich pathway facilitates the conversion of amino acids into their corresponding higher alcohols. In the case of this compound, the precursor is the amino acid L-isoleucine. The pathway consists of three main steps:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid (also known as 2-keto-3-methylvalerate).

-

Decarboxylation: The α-keto acid is decarboxylated to form 2-methylbutanal.

-

Reduction: The aldehyde is then reduced to this compound by alcohol dehydrogenase.

References

- 1. Determination of acetaldehyde, methanol and fusel oils in distilled liquors and sakès by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid determination of volatile compounds in grapes by HS-SPME coupled with GC-MS. (2005) | E. Sánchez-Palomo | 177 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of Fusel Alcohols using HT3 Headspace Sampling [scioninstruments.com]

- 5. scioninstruments.com [scioninstruments.com]

- 6. laboratuvar.com [laboratuvar.com]

- 7. agilent.com [agilent.com]

- 8. Development of a stir bar sorptive extraction method to study different beer styles volatile profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid determination of volatile compounds in grapes by HS-SPME coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

The Enantioselective Role of (S)-(+)-3-Methyl-2-butanol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Methyl-2-butanol is a chiral volatile organic compound (VOC) recognized as a plant metabolite. While research specifically isolating the physiological and ecological functions of this particular enantiomer is emerging, evidence suggests its involvement in critical plant processes, including defense signaling and growth regulation. This technical guide synthesizes the current understanding of this compound's role as a plant metabolite, detailing its proposed biosynthesis, analytical methodologies for its detection and quantification, and its putative functions in plant biology. The information presented herein is intended to provide a comprehensive resource for researchers in phytochemistry, chemical ecology, and drug discovery, highlighting areas ripe for future investigation.

Introduction

Plants produce a vast and diverse arsenal of secondary metabolites that mediate their interactions with the environment. Among these are volatile organic compounds (VOCs), which play crucial roles in attracting pollinators, repelling herbivores, and communicating with neighboring plants.[1] Chiral VOCs, such as the enantiomers of 3-methyl-2-butanol, add another layer of complexity to these chemical communications, as different stereoisomers can elicit distinct biological responses. This compound is one such chiral molecule that has been identified as a plant metabolite, though its specific roles are still being elucidated.[2] This guide provides an in-depth overview of the current knowledge surrounding this compound.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the synthesis of other chiral alcohols in plant systems, a plausible pathway involves the stereoselective reduction of a ketone precursor.

Proposed Biosynthetic Pathway:

The likely precursor to 3-methyl-2-butanol is the ketone 3-methyl-2-butanone . This ketone has been identified as a volatile component in the essential oils of various plants, including Callicarpa japonica.[2] The conversion of this prochiral ketone to the chiral alcohol this compound is hypothesized to be catalyzed by a stereospecific plant oxidoreductase or dehydrogenase .

Plant tissues, particularly from species like carrot (Daucus carota), have been shown to contain enzymes capable of the enantioselective reduction of various prochiral ketones to their corresponding chiral alcohols.[3][4] These enzymatic reactions typically utilize a cofactor, such as NADPH, to provide the reducing equivalents. The stereospecificity of the enzyme dictates which enantiomer of the alcohol is produced.

Caption: Proposed biosynthetic pathway of this compound in plants.

Physiological and Ecological Roles

Direct research into the specific physiological and ecological functions of this compound is limited. However, studies on the closely related compound, 3-methyl-1-butanol, provide strong indications of its potential roles.

3.1. Plant Defense and Signaling

Volatile organic compounds are well-established as key signaling molecules in plant defense. The related compound, 3-methyl-1-butanol, has been shown to induce stomatal closure in Arabidopsis and tobacco. This response is a crucial defense mechanism to limit the entry of pathogens and reduce water loss during stress. The signaling pathway for 3-methyl-1-butanol-induced stomatal closure involves the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the involvement of phytohormones such as abscisic acid (ABA), ethylene, and jasmonates. Given the structural similarity, it is plausible that this compound may function as a defense elicitor, triggering similar signaling pathways.

Caption: A putative signaling pathway for this compound-induced plant defense.

3.2. Plant-Insect Interactions

Volatile organic compounds are critical mediators of plant-insect interactions, serving as attractants for pollinators or as repellents or attractants for herbivores and their natural enemies.[5] While the direct role of this compound in these interactions is yet to be defined, its precursor, 3-methyl-2-butanone, is a known VOC.[2] The chirality of volatile compounds can be crucial in the specificity of these interactions. It is possible that this compound could act as a semiochemical, for instance, as a component of an insect pheromone or as an allomone that affects the behavior of other species. Further research is needed to investigate the electrophysiological and behavioral responses of insects to enantiomerically pure 3-methyl-2-butanol.

Quantitative Data

To date, there is a notable absence of published quantitative data on the concentration of this compound in various plant tissues or the specific concentrations at which it elicits physiological responses. For the related compound, 3-methyl-1-butanol, a concentration of 1 mg/L has been shown to be effective in inducing stomatal closure. This value may serve as a preliminary reference for designing future dose-response experiments for this compound.

Table 1: Quantitative Data on a Related Plant Metabolite

| Compound | Plant System | Observed Effect | Effective Concentration |

| 3-Methyl-1-butanol | Arabidopsis thaliana, Nicotiana benthamiana | Induction of stomatal closure | 1 mg/L (fumigation) |

Note: This data is for a related compound and should be used as a reference for initiating studies on this compound.

Experimental Protocols

The analysis of chiral volatile compounds from a complex plant matrix requires specialized analytical techniques. The following section outlines a detailed methodology for the extraction, separation, and identification of this compound from plant tissues.

5.1. Headspace Solid-Phase Microextraction (HS-SPME) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a powerful, solvent-free technique for the analysis of volatile and semi-volatile compounds in a sample's headspace.[6][7]

Objective: To extract, separate, and identify the enantiomers of 3-methyl-2-butanol from a plant sample.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral GC column (e.g., Astec® CHIRALDEX™ G-TA or similar)

-

Internal standard (e.g., a non-native, stable isotope-labeled version of the analyte or a compound with similar chemical properties)

-

Authentic standards of (R)-(-)- and this compound

Procedure:

-

Sample Preparation:

-

Fresh plant material is weighed (e.g., 0.5 - 2.0 g) and placed into a 20 mL headspace vial.

-

To enhance the release of volatiles, the tissue can be gently bruised or flash-frozen in liquid nitrogen and then ground to a fine powder.

-

An internal standard is added to the vial for quantification purposes.

-

The vial is immediately sealed with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

The vial is placed in a heating block or water bath and incubated at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 10-20 minutes) to allow the volatiles to equilibrate in the headspace.

-

The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) under continued heating and agitation.

-

-

Chiral GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS.

-

The analytes are thermally desorbed from the fiber onto the chiral GC column.

-

The GC oven temperature program is optimized to achieve baseline separation of the (R) and (S) enantiomers. A typical program might start at a low temperature (e.g., 35-45 °C) and gradually ramp up to a higher temperature.

-

The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Identification and Quantification:

-

The retention times of the separated enantiomers are compared to those of the authentic (R)-(-)- and this compound standards.

-

The mass spectrum of the analyte is compared to a reference library (e.g., NIST) for confirmation.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve using known concentrations of the authentic standards.

-

Caption: Workflow for the analysis of this compound from plant samples.

Future Directions and Conclusion

The role of this compound as a plant metabolite represents a promising area of research. While its presence in plants is established, its specific functions remain largely unexplored. Future research should focus on:

-

Elucidating the Biosynthetic Pathway: Identifying and characterizing the specific plant oxidoreductase(s) responsible for the stereoselective synthesis of this compound.

-

Investigating Physiological Effects: Conducting bioassays with enantiomerically pure this compound to determine its effects on plant growth, development, and stress responses.

-

Exploring Ecological Roles: Examining the role of this compound in plant-insect and plant-microbe interactions to understand its function as a semiochemical.

-

Quantitative Profiling: Measuring the concentration of this compound in various plant species and tissues under different physiological and ecological conditions.

References

- 1. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fs.usda.gov [fs.usda.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-(+)-3-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chiral molecule (S)-(+)-3-Methyl-2-butanol. This secondary alcohol is a valuable building block in the stereoselective synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This document details various synthetic strategies, presents quantitative data for comparison, and provides explicit experimental protocols for key methodologies.

Introduction to this compound

3-Methyl-2-butanol, also known as sec-isoamyl alcohol, is a chiral secondary alcohol with the chemical formula C5H12O.[2][3] The presence of a stereocenter at the second carbon atom gives rise to two enantiomers: this compound and (R)-(-)-3-Methyl-2-butanol. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and their biological activity. The (S)-(+)-enantiomer is a particularly important chiral building block in organic synthesis.

Historical Perspective: The Discovery and Early Resolution

The challenge of separating racemic mixtures into their constituent enantiomers, a process known as resolution, was a significant focus of early stereochemistry. One of the pioneering achievements in this area was the resolution of racemic 3-methyl-2-butanol.

Synthetic Strategies for this compound

Several strategies have been developed to obtain enantiomerically enriched this compound. These can be broadly categorized into three main approaches: chiral pool synthesis, kinetic resolution of a racemic mixture, and asymmetric synthesis from a prochiral precursor.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes.[1][4] These molecules can serve as starting materials for the synthesis of other chiral compounds, transferring their inherent chirality to the target molecule.

One notable example of a chiral pool approach to this compound involves the use of naturally occurring terpenes like α-pinene.[4]

Kinetic Resolution of Racemic 3-Methyl-2-butanol

Kinetic resolution is a widely used method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of 3-methyl-2-butanol, enzymatic kinetic resolution using lipases is a particularly effective method.[5]

Lipases are enzymes that can selectively catalyze the acylation or deacylation of one enantiomer of an alcohol at a much faster rate than the other. This results in the separation of the racemic mixture into one enantiomer of the alcohol and the acylated form of the other enantiomer.

Asymmetric Synthesis from 3-Methyl-2-butanone

Asymmetric synthesis involves the conversion of a prochiral substrate, such as a ketone, into a chiral product with a preference for one enantiomer. The asymmetric reduction of 3-methyl-2-butanone to this compound is a common and efficient method for obtaining the desired enantiomer.[6] This transformation is often achieved using chiral reducing agents or catalysts, with Corey-Bakshi-Shibata (CBS) reduction being a prominent example.[6]

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone, resulting in the formation of the corresponding alcohol with high enantiomeric excess.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

Table 1: Enzymatic Kinetic Resolution of Racemic 3-Methyl-2-butanol

| Acyl Donor | Enzyme | Substrate Concentration (M) | Enzyme/Substrate Ratio ( g/mol ) | Temperature (°C) | Reaction Time | Enantiomeric Excess of (S)-alcohol (ee%) | Reference |

| Various Carboxylic Acids | Novozym 435® | 1.5 | 13.8 | 40-60 | 180 min | ~60 | [5] |

| Vinyl acetate | Novozym 435® | - | - | - | 90 min | ~90 | [5] |

Table 2: Asymmetric Reduction of 3-Methyl-2-butanone

| Catalyst/Reagent | Ligand/Auxiliary | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Oxazaborolidine (CBS catalyst) | (S)-α,α-diphenyl-2-pyrrolidinemethanol derived | Good to Excellent | 91-98 (for analogous ketones) | [6] |

Note: Specific yield and ee% for the CBS reduction of 3-methyl-2-butanone were not explicitly found in the provided search results, but the general effectiveness of the method for similar ketones is well-documented.

Detailed Experimental Protocols

Protocol for Lipase-Catalyzed Kinetic Resolution of (R,S)-3-Methyl-2-butanol

This protocol is based on the general principles of enzymatic kinetic resolution of alcohols.[5]

Materials:

-

Racemic 3-methyl-2-butanol

-

Acyl donor (e.g., vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435®)

-

Anhydrous organic solvent (e.g., n-hexane)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of racemic 3-methyl-2-butanol in anhydrous n-hexane, add the acyl donor (e.g., vinyl acetate).

-

Add the immobilized lipase to the reaction mixture. The enzyme/substrate ratio can be optimized, with a higher ratio generally leading to a faster reaction.[5]

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Once the desired conversion (typically around 50% for optimal resolution) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.

-

The unreacted this compound can be separated from the acylated (R)-enantiomer by standard purification techniques such as distillation or column chromatography.

Protocol for Asymmetric Reduction of 3-Methyl-2-butanone using a CBS Catalyst

This protocol is a general procedure for the Corey-Bakshi-Shibata reduction of ketones.[6]

Materials:

-

3-Methyl-2-butanone

-

(S)-α,α-diphenyl-2-pyrrolidinemethanol

-

Borane solution (e.g., BH3·THF or BH3·SMe2)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol, in anhydrous THF.

-

Add the borane solution dropwise to the solution of the amino alcohol at room temperature to form the oxazaborolidine catalyst in situ.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of 3-methyl-2-butanone in anhydrous THF to the catalyst solution.

-

Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the resulting this compound by distillation or column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis of this compound.

Caption: Overview of synthetic strategies for this compound.

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

- 1. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 2. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]

- 3. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Enantiomerically Pure (S)-(+)-3-Methyl-2-butanol for Researchers and Drug Development Professionals

Introduction

Enantiomerically pure (S)-(+)-3-Methyl-2-butanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry makes it a valuable chiral building block and intermediate in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

Several chemical suppliers offer enantiomerically pure this compound. The quality and specifications of the commercially available product are critical for its application in sensitive synthetic procedures. Key parameters include chemical purity, typically determined by gas chromatography (GC), and enantiomeric excess (e.e.), which quantifies the predominance of the desired (S)-enantiomer over its (R)-enantiomer.

Below is a summary of typical specifications from prominent commercial suppliers. It is important to note that while online catalogs provide general purity information, detailed data on enantiomeric excess and specific rotation are often found in the product's Certificate of Analysis (CoA), which should be requested from the supplier.

| Supplier | Product Number | Purity (Assay by GC) | Enantiomeric Excess (e.e.) | Specific Rotation [α]D |

| Thermo Scientific Chemicals (Alfa Aesar) | Varies | ≥99% | Not specified on website | Not specified for (S)-(+), but -4.8 ± 0.1° (neat) for (R)-(-) enantiomer |

| Sigma-Aldrich | Varies | ≥98% | Not specified on website | Not specified on website |

Note: The specific rotation for this compound can be inferred to be approximately +4.8° (neat), as enantiomers have equal but opposite optical rotations[1].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1517-66-4 | [2] |

| Molecular Formula | C5H12O | [3] |

| Molecular Weight | 88.15 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 111-112 °C | |

| Density | ~0.819 g/mL at 20 °C | |

| Refractive Index | ~1.409 at 20 °C | |

| Solubility | Slightly soluble in water. Miscible with ether and alcohols. |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 3-Methyl-2-butanol

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established methodologies for the kinetic resolution of secondary alcohols using lipases.

-

Materials:

-

Racemic 3-methyl-2-butanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of racemic 3-methyl-2-butanol (1.0 equivalent) in the chosen anhydrous organic solvent, add vinyl acetate (2.2 equivalents).

-

Add immobilized Candida antarctica Lipase B (typically 20 mg of enzyme per 1 mmol of substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme and wash it with the reaction solvent.

-

Wash the combined filtrate with a 5% sodium bicarbonate solution to remove any acetic acid formed, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Separate the unreacted this compound from the formed (R)-ester by column chromatography on silica gel.

-

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer from a prochiral starting material. A common approach is the asymmetric reduction of the corresponding ketone, 3-methyl-2-butanone, using a chiral catalyst.

Detailed Experimental Protocol: Asymmetric Hydrogenation of 3-Methyl-2-butanone

This protocol is a general representation of a Noyori-type asymmetric hydrogenation.

-

Materials:

-

3-Methyl-2-butanone

-

A chiral ruthenium-BINAP catalyst (e.g., RuCl2--INVALID-LINK--n)

-

Anhydrous methanol or ethanol

-

Hydrogen gas (high pressure)

-

-

Procedure:

-

In a high-pressure reactor, dissolve 3-methyl-2-butanone and the chiral ruthenium-BINAP catalyst in an anhydrous alcohol solvent.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours), or until the reaction is complete as monitored by GC.

-

Carefully vent the reactor and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation or column chromatography to remove the catalyst and any residual starting material.

-

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common and reliable methods for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins.

Detailed Experimental Protocol: Chiral GC Analysis

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, for example, a cyclodextrin-based column such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 100 °C.

-

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane), with a split ratio (e.g., 50:1).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method, particularly for less volatile compounds or when derivatization is not desired. Polysaccharide-based CSPs are commonly employed.

Detailed Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

-

Column: A polysaccharide-based chiral column, such as a Daicel Chiralpak® series column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 95:5 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) if the compound has a chromophore, or RI detection for universal detection.

-

Injection Volume: 5-20 µL of a sample solution.

Conclusion

Enantiomerically pure this compound is a key chiral building block accessible through various commercial and synthetic routes. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and analytical methodologies is paramount for its effective application. This guide provides a foundational overview, and it is recommended to consult the cited literature and supplier documentation for more specific and detailed information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(+)-3-Methyl-2-butanol via Asymmetric Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of (S)-(+)-3-Methyl-2-butanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. Two primary methods are presented: a chemocatalytic approach using the Corey-Bakshi-Shibata (CBS) reduction and a green biocatalytic method employing Daucus carota (carrot root).

Introduction

This compound is a chiral secondary alcohol of significant interest in organic synthesis. Its stereocenter makes it a crucial intermediate for the construction of complex molecules with specific biological activities. The asymmetric reduction of the prochiral ketone, 3-methyl-2-butanone, is a direct and efficient route to obtain the desired (S)-enantiomer. This document outlines two effective methods to achieve this transformation with high enantioselectivity.

Methods Overview

Two distinct yet effective methods for the asymmetric reduction of 3-methyl-2-butanone are detailed below:

-

Corey-Bakshi-Shibata (CBS) Reduction: This robust and widely used chemical method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone, resulting in the formation of the chiral alcohol with high enantiomeric excess.[1][2][3]

-

Biocatalytic Reduction with Daucus carota: This environmentally friendly approach utilizes the enzymes present in carrot root to perform the asymmetric reduction. This "green chemistry" method offers good to excellent yields and enantioselectivity under mild reaction conditions.[4][5][6]

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of a wide range of ketones.[1][2][3] The use of the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride attack to the Re-face of the ketone, yielding the (S)-alcohol.

Reaction Scheme

Caption: Asymmetric reduction of 3-methyl-2-butanone to this compound via CBS reduction.

Experimental Protocol

Materials:

-

3-Methyl-2-butanone (≥99%)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane dimethyl sulfide complex (BH₃•SMe₂) or Borane-tetrahydrofuran complex (BH₃•THF) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to a flame-dried round-bottom flask containing anhydrous THF. Cool the solution to -78 °C.

-

Addition of Borane: Slowly add the borane solution (BH₃•SMe₂ or BH₃•THF, 0.6 eq.) to the catalyst solution and stir for 15 minutes at -78 °C.

-

Substrate Addition: Add a solution of 3-methyl-2-butanone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.[7]

Data Presentation

| Parameter | Expected Value |

| Yield | >90% |

| Enantiomeric Excess (ee) | >95% |

| Specific Rotation | >+4.5° (neat) |

Note: Yield and enantiomeric excess can vary based on the specific reaction conditions and purity of reagents.

Method 2: Biocatalytic Reduction with Daucus carota

The use of whole plant cells for asymmetric synthesis is a cornerstone of green chemistry. Daucus carota (carrot) roots contain dehydrogenases that can reduce ketones to chiral alcohols with high enantioselectivity, typically favoring the formation of the (S)-enantiomer.[4][5][6]

Reaction Workflow

Caption: Experimental workflow for the biocatalytic reduction of 3-methyl-2-butanone using Daucus carota.

Experimental Protocol

Materials:

-

Fresh Daucus carota (carrots)

-

3-Methyl-2-butanone (≥99%)

-

Distilled water

-

Ethyl acetate

-

Celatom® or diatomaceous earth

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask

-

Orbital shaker

-

Büchner funnel and filter paper

Procedure:

-

Biocatalyst Preparation: Wash and peel fresh carrots. Grate the carrots into fine pieces.

-

Reaction Setup: In an Erlenmeyer flask, suspend the grated carrots in distilled water (e.g., 100 g of carrots in 200 mL of water).

-

Substrate Addition: Add 3-methyl-2-butanone to the carrot suspension. The substrate concentration should be optimized, starting with a concentration of 1-5 g/L.

-

Incubation: Seal the flask and place it on an orbital shaker at room temperature (around 25 °C) and 120-150 rpm. The reaction time can vary, typically from 24 to 72 hours.[4]

-

Reaction Monitoring: The conversion can be monitored by taking aliquots of the aqueous phase, extracting with ethyl acetate, and analyzing by GC.

-

Work-up: After the desired conversion is reached, filter the reaction mixture through a pad of Celatom® to remove the carrot pulp. Wash the pulp with ethyl acetate.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL). Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[8]

Data Presentation

| Parameter | Expected Value Range |

| Yield | 60 - 95% |

| Enantiomeric Excess (ee) | 76 - >99% |

Note: The yield and enantiomeric excess are highly dependent on the variety of carrot, reaction time, and substrate concentration. For many ketones, this method predominantly yields the (S)-alcohol.[4]

Analysis and Characterization

Purification

The final product, this compound, can be purified by fractional distillation. Due to its relatively low boiling point (112-114 °C), care should be taken to avoid losses during solvent removal and distillation.

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral gas chromatography (GC).

Protocol for Chiral GC Analysis:

-

Derivatization (Optional but Recommended): To improve separation, the alcohol can be derivatized to its acetate ester. This can be achieved by reacting the alcohol with acetic anhydride in the presence of a catalyst like iodine.[9]

-

GC Conditions:

-

Column: A chiral stationary phase column, such as one based on modified β-cyclodextrin (e.g., CP Chirasil-DEX CB), is suitable for separating the enantiomers of 3-methyl-2-butanol or its acetate derivative.[9]

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: Typically set around 230-250 °C.

-

Oven Program: An appropriate temperature program should be developed to achieve baseline separation of the enantiomers.

-

-

Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Conclusion

Both the Corey-Bakshi-Shibata reduction and the biocatalytic reduction using Daucus carota are effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, considering factors such as desired enantiopurity, scalability, cost, and environmental impact. The CBS reduction generally offers higher enantioselectivity and predictability, while the biocatalytic approach provides a greener and more sustainable alternative.

References

- 1. US5439561A - Separation of 3-methyl-2-butanol from 2-pentanol by azeotropic - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]